molecular formula C10H11N3O2 B13940924 8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13940924
M. Wt: 205.21 g/mol
InChI Key: DVVWQLWIUIJMQD-UHFFFAOYSA-N
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Description

8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors. One common method is the condensation of pyrimidine-5-carbaldehydes with suitable nucleophiles, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often include the use of strong bases such as potassium t-butoxide in boiling solvents like t-butanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Ethyl-2-hydroxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to the specific combination of functional groups (ethyl, hydroxy, and methyl) attached to the pyrido[2,3-d]pyrimidine core.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

8-ethyl-4-methyl-3H-pyrido[2,3-d]pyrimidine-2,7-dione

InChI

InChI=1S/C10H11N3O2/c1-3-13-8(14)5-4-7-6(2)11-10(15)12-9(7)13/h4-5H,3H2,1-2H3,(H,11,12,15)

InChI Key

DVVWQLWIUIJMQD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CC2=C(NC(=O)N=C21)C

Origin of Product

United States

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